molecular formula C18H20N2O5S B589010 Piretanide-d4 Methyl Ester (Major) CAS No. 1794753-37-9

Piretanide-d4 Methyl Ester (Major)

Cat. No.: B589010
CAS No.: 1794753-37-9
M. Wt: 380.451
InChI Key: WYUJUHDZHVCFGK-YQUBHJMPSA-N
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Description

Piretanide-d4 Methyl Ester (Major) is a deuterated form of Piretanide, a loop diuretic used primarily in the management of hypertension and edema associated with cardiac, hepatic, and renal conditions. The compound has a molecular formula of C18H16D4N2O5S and a molecular weight of 380.45 . It is primarily used in research settings, particularly in proteomics.

Preparation Methods

The synthesis of Piretanide-d4 Methyl Ester (Major) involves the incorporation of deuterium atoms into the Piretanide molecule. The synthetic route typically includes the esterification of Piretanide with deuterated methanol under acidic conditions.

Chemical Reactions Analysis

Piretanide-d4 Methyl Ester (Major) can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include deuterated analogs of the original compound .

Scientific Research Applications

Piretanide-d4 Methyl Ester (Major) is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Piretanide-d4 Methyl Ester (Major) is similar to that of Piretanide. It acts by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride, resulting in diuresis. The molecular targets involved include the solute carrier family 12 member 1 (SLC12A1) protein .

Comparison with Similar Compounds

Piretanide-d4 Methyl Ester (Major) can be compared with other similar compounds such as:

    Bumetanide: Another loop diuretic with a similar mechanism of action but different chemical structure.

    Furosemide: A widely used loop diuretic with a different molecular formula and pharmacokinetic profile.

    Torsemide: Known for its longer duration of action compared to Piretanide.

The uniqueness of Piretanide-d4 Methyl Ester (Major) lies in its deuterated form, which provides advantages in research applications, particularly in mass spectrometry and NMR spectroscopy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Piretanide-d4 Methyl Ester (Major) can be achieved through a multi-step reaction pathway that involves the incorporation of deuterium atoms into the Piretanide molecule. The key steps in the synthesis include the protection of the carboxylic acid group, the introduction of deuterium atoms, and the deprotection of the carboxylic acid group to yield the final product.", "Starting Materials": ["Piretanide", "Deuterium oxide", "Methanol", "Methanesulfonic acid", "Dimethylformamide", "Diisopropylcarbodiimide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["Step 1: Protection of the carboxylic acid group by reaction with methanol and methanesulfonic acid to yield Piretanide methyl ester.", "Step 2: Introduction of deuterium atoms by reaction with deuterium oxide and dimethylformamide in the presence of diisopropylcarbodiimide and triethylamine to yield Piretanide-d4 Methyl Ester.", "Step 3: Deprotection of the carboxylic acid group by reaction with hydrochloric acid and sodium hydroxide followed by neutralization with sodium bicarbonate and precipitation with sodium chloride to yield the final product, Piretanide-d4 Methyl Ester (Major)."] }

CAS No.

1794753-37-9

Molecular Formula

C18H20N2O5S

Molecular Weight

380.451

IUPAC Name

methyl 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C18H20N2O5S/c1-24-18(21)13-11-15(20-9-5-6-10-20)17(16(12-13)26(19,22)23)25-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,19,22,23)/i9D2,10D2

InChI Key

WYUJUHDZHVCFGK-YQUBHJMPSA-N

SMILES

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N3CCCC3

Synonyms

3-(Aminosulfonyl)-4-phenoxy-5-(1-pyrrolidinyl-d4)benzoic Acid Methyl Ester;  Arelix-d4 Methyl Ester;  Arlix-d4 Methyl Ester;  Diumax-d4 Methyl Ester;  Eurelix-d4 Methyl Ester;  HOE 118-d4 Methyl Ester;  S 73-4118-d4 Methyl Ester;  Tauliz-d4 Methyl Ester

Origin of Product

United States

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